Tert-butyl 6-hydroxyindoline-1-carboxylate
CAS No.: 957204-30-7
Cat. No.: VC0153484
Molecular Formula: C13H17NO3
Molecular Weight: 235.283
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 957204-30-7 |
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Molecular Formula | C13H17NO3 |
Molecular Weight | 235.283 |
IUPAC Name | tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate |
Standard InChI | InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3 |
Standard InChI Key | SXNCTPYZLPTVSQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O |
Introduction
Property | Value |
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CAS Number | 957204-30-7 |
Molecular Formula | C13H17NO3 |
Molecular Weight | 235.28 g/mol |
Physical State | Solid |
Recommended Storage | 2-8°C, away from moisture in sealed containers |
Solubility | Soluble in organic solvents such as DMSO |
Chemical Properties and Reactivity
The chemical properties and reactivity of tert-butyl 6-hydroxyindoline-1-carboxylate are largely determined by its functional groups and structural features, making it valuable for various synthetic applications.
Functional Group Reactivity
Tert-butyl 6-hydroxyindoline-1-carboxylate contains two primary reactive sites:
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The Boc-protected nitrogen: The tert-butyloxycarbonyl group serves as a protecting group for the indoline nitrogen, which can be selectively removed under acidic conditions to reveal the free amine. This allows for orthogonal protection strategies in complex syntheses .
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The hydroxyl group at position 6: This functional group provides a handle for various transformations, including:
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Etherification reactions to form alkoxy derivatives
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Esterification to form ester derivatives
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Oxidation to form carbonyl compounds
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Substitution reactions with various electrophiles
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The reactivity profile of this compound makes it particularly useful as an intermediate in the synthesis of more complex molecules with potential biological activity.
Stability Considerations
For optimal stability, tert-butyl 6-hydroxyindoline-1-carboxylate should be stored at 2-8°C, protected from moisture, and kept in sealed containers. When preparing stock solutions, it is advisable to avoid repeated freezing and thawing to prevent degradation. Stock solutions stored at -80°C can be used for up to 6 months, while those stored at -20°C should be used within 1 month .
To increase solubility when preparing solutions, heating the compound to 37°C followed by ultrasonic bath treatment may be beneficial .
Desired Concentration | Amount of Solvent for 1 mg | Amount of Solvent for 5 mg | Amount of Solvent for 10 mg |
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1 mM | 4.2503 mL | 21.2513 mL | 42.5026 mL |
5 mM | 0.8501 mL | 4.2503 mL | 8.5005 mL |
10 mM | 0.4250 mL | 2.1251 mL | 4.2503 mL |
When preparing stock solutions, it is recommended to:
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Select an appropriate solvent based on the compound's solubility
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Store the solutions in separate aliquots to avoid repeated freezing and thawing
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Use physical methods such as vortexing, ultrasonication, or heating to 37°C to aid dissolution if necessary
Applications in Chemical Research and Development
Tert-butyl 6-hydroxyindoline-1-carboxylate has several potential applications in chemical research and pharmaceutical development.
Role in Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to:
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The presence of the Boc protecting group, which allows for selective manipulation of other functional groups while protecting the indoline nitrogen
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The hydroxyl group at position 6, which provides a reactive site for further functionalization
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The indoline scaffold, which is present in numerous biologically active compounds
These features make tert-butyl 6-hydroxyindoline-1-carboxylate a versatile intermediate in the construction of more complex molecular architectures.
Comparative Analysis with Related Compounds
Structural Comparison with Related Indoline and Indole Derivatives
The following table provides a comparative analysis of tert-butyl 6-hydroxyindoline-1-carboxylate with structurally related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
tert-Butyl 6-hydroxyindoline-1-carboxylate | 957204-30-7 | C13H17NO3 | 235.28 | Reference compound |
tert-Butyl indoline-1-carboxylate | 143262-10-6 | C13H17NO2 | 219.28 | Lacks 6-hydroxy group |
tert-Butyl 6-methoxyindoline-1-carboxylate | 1394248-15-7 | C14H19NO3 | 249.31 | Contains 6-methoxy instead of 6-hydroxy |
tert-Butyl 5-bromo-4-hydroxyindoline-1-carboxylate | 1092460-53-1 | C13H16BrNO3 | 314.17 | Contains 5-bromo and 4-hydroxy groups |
tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate | Not specified | C14H20N2O3 | 264.32 | Contains 6-amino and 5-methoxy groups |
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | 354587-72-7 | C14H17NO3 | 247.29 | Indole core with 6-hydroxymethyl group |
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